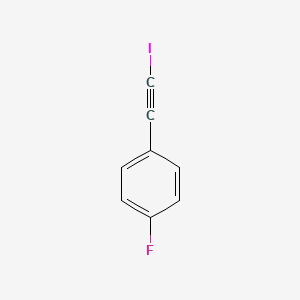

4-Fluoro-1-(iodoethynyl)benzene

Descripción

Evolution of Iodoalkyne Chemistry and its Intersections with Organofluorine Compounds

The study of iodoalkynes, organic compounds containing a carbon-iodine bond adjacent to a carbon-carbon triple bond, has a rich history. Initially explored for their fundamental reactivity, iodoalkynes are now recognized as versatile building blocks in organic synthesis. nih.gov Their utility stems from the ease with which the carbon-iodine bond can be cleaved or participate in various coupling reactions. nih.gov

The field of organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, has also seen exponential growth. wikipedia.orgcas.cn The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity. cas.cn This has made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgcas.cn

The convergence of these two fields has given rise to fluorinated iodoalkyne derivatives, which combine the reactivity of the iodoalkyne group with the unique properties imparted by fluorine. This synergy allows for the development of novel synthetic methodologies and the creation of complex molecules with tailored functionalities.

Significance of Aromatic Iodoethynyl Systems in Advanced Chemical Research

Aromatic iodoethynyl systems, where an iodoethynyl group is attached to an aromatic ring, are of particular interest to researchers. The iodoethynyl moiety serves as a potent halogen bond donor, an interaction where the electrophilic region of a halogen atom interacts with a Lewis base. ethz.chmdpi.com This property is crucial in supramolecular chemistry and crystal engineering, enabling the construction of well-defined molecular architectures. ethz.chacs.orgutc.edu The electrophilicity of the iodine atom in these systems can be fine-tuned by substituents on the aromatic ring, influencing the strength of the halogen bond. mdpi.comacs.org

Furthermore, iodoalkynes are valuable precursors in a variety of chemical transformations, including Sonogashira couplings, cycloaddition reactions, and gold-catalyzed cyclizations. rsc.org These reactions provide access to a diverse array of complex organic structures.

Research Trajectories in 4-Fluoro-1-(iodoethynyl)benzene Studies

The compound this compound has become a focal point of research due to the combined influence of the fluorine atom and the iodoethynyl group. The fluorine atom, being highly electronegative, enhances the electrophilicity of the adjacent iodoethynyl moiety, making it a more effective halogen bond donor. acs.org

Current research on this compound is multifaceted. One significant area of investigation is its application in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles. rsc.org Additionally, its role in gold-catalyzed reactions is being explored to create complex molecular frameworks. The study of its halogen bonding capabilities in solution and the solid state provides insights into its potential for designing new materials with specific properties. ethz.chacs.org The compound also serves as a key intermediate for creating more complex fluorinated molecules. lookchem.com

Chemical Properties of this compound

The distinct chemical and physical properties of this compound arise from the interplay between the fluorinated aromatic ring and the iodoalkyne functionality.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₄FI sigmaaldrich.com |

| Molecular Weight | 246.02 g/mol sigmaaldrich.com |

| Appearance | Light brown or yellow oily liquid mdpi.comrsc.org |

| CAS Number | 1246224-43-0 sigmaaldrich.com |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.44–7.40 (m, 2H), 7.03–6.98 (m, 2H) mdpi.com |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 162.80 (d, J = 251.4 Hz), 134.35 (d, J = 8.6 Hz), 119.52 (d, J = 3.5 Hz), 115.65 (d, J = 22.3 Hz), 93.14, 6.44 mdpi.com |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -109.72 rsc.org |

This table is interactive. Click on the headers to sort.

The presence of the fluorine atom significantly influences the electronic environment of the molecule, as evidenced by the coupling constants observed in the ¹³C NMR spectrum. mdpi.com The iodoalkyne group is characterized by its reactivity in various chemical transformations.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the iodination of a terminal alkyne.

A common procedure involves the reaction of 1-ethynyl-4-fluorobenzene (B14334) with an iodinating agent. rsc.org One specific method utilizes N-iodosuccinimide (NIS) in the presence of a base. Another reported synthesis involves the use of an inorganic base like potassium carbonate (K₂CO₃) or an organic base such as DMAP to catalyze the iodination. mdpi.com High yields, often exceeding 90%, have been reported for these synthetic routes. rsc.org

Applications in Organic Synthesis

This compound is a versatile reagent employed in the synthesis of a variety of organic compounds.

One notable application is in the copper(I)-catalyzed cycloaddition with azides to form 5-iodo-1,2,3-triazoles. rsc.org For instance, the reaction of this compound with (azidomethyl)(phenyl)sulfane proceeds with high efficiency. rsc.org

Furthermore, this compound is utilized in gold-catalyzed reactions. For example, under visible light-mediated conditions with a gold(I) catalyst, it reacts with allenoates to produce β-alkynyl-γ-butenolides. It also participates in photoredox-catalyzed reactions with electron-rich arenes to form biaryl alkynes.

The reactivity of the iodoethynyl group also allows for its use in Sonogashira coupling reactions, providing a pathway to more complex substituted alkynes. The compound serves as a precursor for various other molecules, including 1,4-bis(4'-fluorophenyl)-buta-1,3-diyne and fluorinated 1,2,3-triazole derivatives. lookchem.com

Propiedades

IUPAC Name |

1-fluoro-4-(2-iodoethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAFUPAVUGONCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CI)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1 Iodoethynyl Benzene and Analogues

Strategies for the Construction of the Iodoethynyl Moiety

The formation of the iodoethynyl group is a critical step in the synthesis of 4-fluoro-1-(iodoethynyl)benzene. This is primarily achieved through the direct iodination of a corresponding terminal alkyne, in this case, 1-ethynyl-4-fluorobenzene (B14334). Several methods have been developed to effect this transformation, each with distinct mechanistic features and reagent requirements.

Iodination of Terminal Alkynes: Mechanistic Considerations

The direct conversion of a terminal alkyne's C-H bond to a C-I bond is a favored synthetic route. This transformation can be accomplished through various pathways, including those mediated by hypervalent iodine reagents, metal catalysts, or base catalysis.

Hypervalent iodine compounds are widely utilized in organic synthesis due to their oxidizing properties and commercial availability. acs.org They serve as effective mediators for the chemoselective iodination of alkynes. nih.govorganic-chemistry.org Practical approaches for mono-, di-, and tri-iodination of alkynes have been developed based on oxidative iodinations catalyzed by these reagents. nih.gov

A common hypervalent iodine reagent employed for this purpose is (diacetoxyiodo)benzene (B116549) (PIDA). frontiersin.org The reaction's chemoselectivity can be controlled by carefully selecting the iodine source. nih.govnih.gov For instance, the combination of tetrabutylammonium (B224687) iodide (TBAI) with PIDA specifically promotes monoiodination. nih.govnih.gov In contrast, using potassium iodide (KI) with PIDA leads to di-iodination. nih.govnih.gov These methods are applicable to both aromatic and aliphatic alkynes, offering good yields and high chemoselectivity. nih.govresearchgate.net

The proposed mechanism for the PIDA-mediated iodination involves the initial formation of an active iodine species, which then reacts with the terminal alkyne. organic-chemistry.org

Table 1: Hypervalent Iodine-Mediated Iodination of Terminal Alkynes

| Iodine Source | Hypervalent Iodine Reagent | Product Selectivity | Reference |

|---|---|---|---|

| TBAI | PIDA | Mono-iodination | nih.gov |

| KI | PIDA | Di-iodination | nih.gov |

Transition metal catalysts are instrumental in facilitating the iodination of terminal alkynes. researchgate.net These reactions often proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org

One effective method involves the use of copper(I) iodide (CuI) as a catalyst in conjunction with (diacetoxyiodo)benzene (DIB) and potassium iodide (KI). organic-chemistry.org This system provides good to excellent yields of 1-iodoalkynes in a short reaction time. organic-chemistry.org The optimization of this reaction has shown that a combination of 5% CuI, 2 equivalents of KI, and triethylamine (B128534) (Et3N) in acetonitrile (B52724) gives the highest yields, with reactions often completing within 30 minutes. organic-chemistry.org

Another approach utilizes a copper-catalyzed reaction with potassium iodide (KI) and copper(II) sulfate (B86663) (CuSO4) in an acetate (B1210297) buffer. nih.gov This method is efficient and shows promise for applications in radio-iodination. nih.gov The reaction of terminal alkynes with stoichiometric amounts of KI and CuSO4 in the presence of bathophenanthrolinedisulfonic acid (BPDS) in an acetate buffer solution leads to high yields of the corresponding iodoalkynes in short reaction times. nih.gov

Manganese(II) acetate has also been shown to catalyze the Markovnikov hydroiodination of terminal aryl alkynes using trimethylsilyl (B98337) iodide (TMSI) as the iodinating agent. acs.org This method is advantageous due to the use of a cheap and less corrosive reagent combination. acs.org

Table 2: Metal-Catalyzed Iodination of Terminal Alkynes

| Catalyst | Iodine Source | Other Reagents | Key Features | Reference |

|---|---|---|---|---|

| CuI | KI | (diacetoxyiodo)benzene, Et3N | Mild conditions, short reaction times | organic-chemistry.org |

| CuSO4 | KI | BPDS, Acetate buffer | Efficient, potential for radio-iodination | nih.gov |

N-Iodosuccinimide (NIS) is a widely used and effective iodine source for the iodination of terminal alkynes due to its high reactivity, affordability, and environmental friendliness. mdpi.comsioc-journal.cn The reaction is often facilitated by a base, which can range from strong bases like potassium hydroxide (B78521) (KOH) to milder bases like potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netmdpi.com

The use of weak bases such as K2CO3 and DMAP has been shown to be highly effective, providing excellent yields (up to 99%) for a variety of terminal alkynes. researchgate.netmdpi.com These methods are considered a good complement to other NIS-based procedures that are activated by acids or amphoteric oxides. researchgate.netmdpi.com

The proposed mechanism for the base-catalyzed iodination with NIS suggests that the base deprotonates the terminal alkyne, forming an acetylide anion. researchgate.net This anion then attacks the electrophilic iodine of NIS, leading to the formation of the 1-iodoalkyne and succinimide. researchgate.net Another proposed mechanism speculates that NIS first forms an intermediate with the alkyne group through the nitrogen atom, after which the base removes the acidic proton, promoting the elimination of succinimide. mdpi.com

Acetic acid has also been found to activate NIS for the efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions. organic-chemistry.orgorganic-chemistry.org This process provides the desired products in very good yields and is tolerant of a variety of terminal alkynes. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the formation of an active intermediate, acetyl hypoiodite, which facilitates the iodination. organic-chemistry.org

Furthermore, γ-Al2O3 has been demonstrated to mediate the reaction of NIS with terminal alkynes, offering a non-noble metal amphoteric oxide catalysis route. mdpi.comrsc.orgrsc.org This approach features excellent chemoselectivity and good functional group tolerance. rsc.orgrsc.org

Table 3: Base-Catalyzed Iodination of Terminal Alkynes with NIS

| Catalyst/Promoter | Key Features | Reference |

|---|---|---|

| K2CO3, DMAP | Mild, inexpensive bases, high yields | mdpi.com |

| Acetic Acid | Metal-free, highly chemoselective | organic-chemistry.org |

Substitution Reactions for Iodoalkyne Formation

While direct iodination is the most common route, substitution reactions can also be employed to form iodoalkynes. mdpi.com One such method involves the reaction of a bromoalkyne with potassium iodide (KI), where the bromo group is substituted by iodine to form the corresponding iodoalkyne intermediate. acs.org This can be a useful strategy, particularly when the corresponding bromoalkyne is readily available. acs.org

Incorporation of Fluorine into Iodoethynylbenzene Frameworks

The synthesis of this compound specifically requires the presence of a fluorine atom on the benzene (B151609) ring. This is typically achieved by starting with a pre-fluorinated precursor, such as 1-ethynyl-4-fluorobenzene. The fluorine atom is generally introduced at an earlier stage of the synthesis, and the subsequent iodination of the terminal alkyne is performed on the fluorinated substrate.

The presence of the fluorine atom can influence the reactivity of the alkyne. Due to its electron-withdrawing nature, the fluorine atom can affect the acidity of the terminal alkyne's proton and the electron density of the triple bond, which in turn can impact the conditions required for efficient iodination. However, the synthetic methods described above, including those mediated by hypervalent iodine reagents, metal catalysts, and base-catalyzed reactions with NIS, have been shown to be effective for a wide range of substituted aryl alkynes, including those bearing electron-withdrawing groups like fluorine. rsc.org

The synthesis of various fluorinated compounds is a rapidly developing area in organic chemistry, driven by the often-beneficial effects of fluorine on the properties of molecules. nih.gov Methods for introducing fluorine into organic molecules are diverse and include halofluorination, where an alkene is treated with a halogen cation and a fluoride (B91410) source. nih.gov However, for the synthesis of this compound, the more direct approach of starting with a commercially available or readily synthesized fluorinated benzene derivative is standard practice.

Synthetic Routes to Fluorinated Phenylacetylene (B144264) Precursors

The primary precursor for the direct synthesis of this compound is 1-Ethynyl-4-fluorobenzene. The preparation of this key intermediate can be achieved through several established cross-coupling reactions. A common and effective method is the Sonogashira coupling, which involves the reaction of a terminal alkyne (or a protected version like trimethylsilylacetylene) with an aryl halide.

In this context, 1-fluoro-4-iodobenzene (B1293370) is a frequently used starting material due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The synthesis of 1-fluoro-4-iodobenzene itself is straightforward, making it a readily available precursor. nih.govnist.gov The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

An alternative approach involves the use of organosilicon compounds. For instance, fluorinated silsesquioxane systems have been functionalized using Sonogashira reactions with phenylacetylenes, demonstrating the versatility of this coupling method for creating C-C bonds with fluorinated aromatic moieties. mdpi.com

Regioselective Fluorination Strategies for Aromatic Scaffolds

Achieving the correct placement of the fluorine atom on the aromatic ring is critical. When the synthesis starts from a non-fluorinated precursor, regioselective fluorination becomes a key step. Modern fluorination chemistry offers a diverse toolkit for this purpose. While direct C-H fluorination of phenylacetylene itself is challenging, strategies often involve introducing the fluorine atom at an earlier stage.

For instance, starting with 4-bromoiodobenzene, one could potentially perform a nucleophilic aromatic substitution (SNA_r) if the ring is sufficiently activated, or more commonly, use organometallic intermediates. A Sandmeyer-type reaction starting from 4-aminoiodobenzene is a classic approach to introduce fluorine.

More advanced, modern methods for fluorination are continually being developed. These include electrophilic fluorination using reagents like Selectfluor®, often in conjunction with transition metal catalysis to direct the reaction to a specific position. acs.org For example, photocatalytic methods have been described for the fluorination of unactivated C(sp³)–H bonds, and while not directly applied to this specific aromatic system, they represent the frontier of fluorination chemistry. acs.org Gold-catalyzed hydrofluorination of alkynes using complexes like DMPU/HF has also been reported, yielding fluoroalkenes and gem-difluoromethylene compounds with high regioselectivity. researchgate.net Such strategies underscore the ongoing innovation in achieving selective C-F bond formation.

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis involves preparing key fragments of the target molecule independently and then joining them in a late-stage step. researchgate.net For this compound, a classic convergent route is the Sonogashira coupling of 1-fluoro-4-iodobenzene with a protected acetylene, followed by deprotection and subsequent iodination of the terminal alkyne. This approach is robust and allows for modularity.

A divergent synthesis begins with a common core structure that is then elaborated into a variety of different products. wikipedia.org In this context, 1-ethynyl-4-fluorobenzene serves as an excellent divergent starting point. This precursor can be subjected to various reactions to install different functionalities on the alkyne. The direct and highly efficient synthesis of this compound is achieved through the iodination of 1-ethynyl-4-fluorobenzene. This reaction can be catalyzed by simple inorganic or organic bases. mdpi.com A study demonstrated that using potassium hydroxide as a catalyst with iodine in DMF provides the desired product in excellent yield. mdpi.com

This iodination step is a prime example of a divergent approach, where the common precursor, 4-fluorophenylacetylene, could alternatively be used in copper-catalyzed cycloadditions, polymerization reactions, or other coupling reactions to generate a library of diverse compounds.

Table 1: Synthesis of this compound via Iodination of 1-Ethynyl-4-fluorobenzene mdpi.com

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| KOH | DMF | Room Temp. | 2 | 98 |

| NaOH | DMF | Room Temp. | 2 | 96 |

| Cs₂CO₃ | DMF | Room Temp. | 2 | 97 |

| Et₃N | DMF | Room Temp. | 12 | 85 |

Advanced Synthetic Considerations and Future Methodological Developments

The synthesis of haloalkynes like this compound benefits from advanced catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions. nih.gov

Hypervalent Iodine Reagents: Oxidative iodination using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in combination with an iodine source like tetrabutylammonium iodide (TBAI) or potassium iodide (KI), provides a powerful, metal-free method for the synthesis of iodoalkynes and related iodoalkenes. jove.com These methods offer excellent chemoselectivity for producing 1-iodoalkynes from terminal alkynes. jove.com

Photoredox Catalysis: Light-mediated reactions are emerging as a sustainable and powerful tool in organic synthesis. An inverse Sonogashira coupling, for example, can be achieved under photoredox conditions, coupling iodoalkynes with arenes. While this demonstrates a reaction of the target compound, the principles can be applied to its synthesis. Future developments will likely focus on direct, light-induced C-H alkynylation or fluorination pathways, minimizing the need for pre-functionalized starting materials.

Gold and Other Metal Catalysis: Gold catalysts are particularly effective in activating alkynes for various transformations. While often used in subsequent reactions of this compound, the development of gold-catalyzed methods for its direct synthesis, perhaps through a one-pot coupling and iodination sequence, represents a potential future direction. Similarly, exploring novel palladium, copper, or ruthenium catalysts could lead to more efficient and atom-economical syntheses. acs.orgbeilstein-journals.org

Future methodological developments will likely aim for greater synthetic efficiency through tandem or one-pot reactions, reducing purification steps and waste. The development of catalytic systems that enable direct C-H functionalization of fluorinated arenes with iodoalkyne moieties remains a significant goal, representing a highly atom-economical approach to this important chemical building block.

Reactivity and Mechanistic Investigations of 4 Fluoro 1 Iodoethynyl Benzene

Role of the Iodoethynyl Group in Carbon-Carbon Bond Formation

The iodoethynyl group is a key functional component of 4-Fluoro-1-(iodoethynyl)benzene, making it a valuable building block in organic chemistry. This group's reactivity allows for the construction of complex molecular architectures through the formation of new carbon-carbon bonds.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental to modern organic synthesis, and this compound is an important substrate in this context. These reactions, often catalyzed by transition metals, enable the precise and efficient joining of two different carbon fragments.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination from the resulting palladium(II) complex yields the final product and regenerates the active Pd(0) catalyst.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are often more environmentally friendly. These systems utilize alternative bases or ligands to facilitate the reaction, and can be carried out in greener solvents like γ-valerolactone-based ionic liquids. researchgate.netnih.gov The substrate scope of the Sonogashira reaction is broad, accommodating a wide range of functional groups on both the alkyne and the aryl halide. researchgate.net

Table 1: Substrate Scope in Palladium-Catalyzed Sonogashira Coupling

| Aryl Halide | Alkyne | Product | Yield |

|---|---|---|---|

| 4-Fluoro-1-iodobenzene | Phenylacetylene (B144264) | 1-Fluoro-4-(phenylethynyl)benzene | 80% researchgate.net |

| 2-Iodotoluene | Phenylacetylene | 1-Methyl-2-(phenylethynyl)benzene | 96% researchgate.net |

This table is interactive. Click on the headers to sort the data.

A novel variation of the Sonogashira coupling is the photoinduced inverse Sonogashira reaction. This method operates without the need for transition metals or photocatalysts, relying on visible light to directly activate the iodoalkyne. rsc.org

Mechanistic studies and computational analysis suggest that upon irradiation with visible light, the iodoalkyne is excited to a state where it can act as an "alkynyl radical synthetic equivalent". rsc.orgresearchgate.net This reactive intermediate can then couple with various C(sp²)–H bonds in (hetero)arenes and alkenes to form the desired alkynylated products. rsc.orgresearchgate.net The reaction is often carried out in the presence of a base, and the choice of solvent and light source can significantly influence the reaction's efficiency. researchgate.net

Table 2: Optimization of Photoinduced Inverse Sonogashira Coupling

| Light Source | Reaction Time (h) | Yield |

|---|---|---|

| Blue LEDs | 18 | 35% researchgate.net |

| 365 nm LEDs | 18 | 45% researchgate.net |

| 395 nm LEDs | 18 | 43% researchgate.net |

This table is interactive. Click on the headers to sort the data.

Beyond the traditional Sonogashira coupling, there are alternative cross-coupling strategies that expand the synthetic utility of this compound. For instance, carbonylative Sonogashira coupling allows for the insertion of a carbonyl group, leading to the formation of alkynones. nih.gov This reaction is also palladium-catalyzed and involves the coordination and insertion of carbon monoxide into the catalytic cycle. nih.gov

Furthermore, copper-mediated fluoroalkylation reactions have been explored, where iododifluoroacetamides can undergo cross-coupling with aryl iodides. cas.cn These reactions can sometimes lead to a mixture of products, including those from intramolecular cyclization and homocoupling, but the selectivity can be controlled by modifying the reaction conditions and the substituents on the nitrogen atom of the iododifluoroacetamide. cas.cn

Radical Reactivity of Iodoalkynes: Generation and Trapping of Intermediates

The iodoalkyne functionality in this compound can also participate in radical reactions. As mentioned in the context of the photoinduced inverse Sonogashira coupling, iodoalkynes can generate alkynyl radicals upon photoirradiation. researchgate.net These highly reactive intermediates can be trapped by various radical acceptors, providing a pathway to novel molecular structures.

Electron Paramagnetic Resonance (EPR) spin-trapping experiments have been used to directly observe and identify these radical intermediates. For example, the phenylethynyl radical has been successfully trapped using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.net The generation of these radicals opens up possibilities for their use in various radical-mediated transformations, including fluoroalkylation reactions. conicet.gov.ar

Reactions at the Alkyne Triple Bond in the Presence of Fluoroaromatic Systems

The carbon-carbon triple bond in this compound is itself a reactive site. Like other alkynes, it can undergo addition reactions, where the π bonds are broken and new single bonds are formed. masterorganicchemistry.com For instance, the addition of halogens or hydrogen halides across the triple bond can lead to the formation of haloalkenes and geminal dihaloalkanes. libretexts.org

The presence of the fluoroaromatic system can influence the reactivity of the alkyne. The electron-withdrawing nature of the fluorine atom can affect the electron density of the triple bond, potentially modulating its reactivity in electrophilic addition reactions. Furthermore, the stability of the resulting products can also be influenced by the electronic properties of the fluoroaromatic ring.

Electrophilic and Nucleophilic Character of this compound

The electronic properties of this compound bestow upon it a dual reactivity profile, rendering it susceptible to attack by both electrophiles and nucleophiles at different positions.

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety: Influence of Iodoethynyl Group as a Director

The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution, a class of reactions pivotal for the functionalization of aromatic systems. The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the fluorine atom and the iodoethynyl group.

The fluorine atom, a halogen, is known to be an ortho, para-director, despite being a deactivating group. This is due to the competing inductive and resonance effects. While its high electronegativity withdraws electron density from the ring inductively (-I effect), its lone pairs can donate electron density through resonance (+M effect), particularly stabilizing the arenium ion intermediates formed during ortho and para attack. wikipedia.orgorganicchemistrytutor.com

Conversely, the iodoethynyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the sp-hybridized carbons of the alkyne and the iodine atom. Electron-withdrawing groups typically act as meta-directors and deactivate the aromatic ring towards electrophilic attack. wikipedia.org This deactivation stems from the destabilization of the positively charged arenium ion intermediate.

In this compound, the directing effects of the fluoro and iodoethynyl groups are therefore opposed. The fluorine directs incoming electrophiles to the positions ortho to it (and meta to the iodoethynyl group), while the iodoethynyl group directs to the positions meta to it (and ortho to the fluorine). The ultimate regioselectivity of an electrophilic aromatic substitution reaction on this molecule will depend on the balance of these electronic influences and the specific reaction conditions.

Table 1: Directing Effects of Substituents on the Fluorophenyl Moiety

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -C≡CI | Electron-withdrawing (-I) | Weakly deactivating | Deactivating | Meta |

Nucleophilic Attack on the Iodoethynyl Functionality: Mechanistic Implications

The iodoethynyl group presents a prime target for nucleophilic attack. The carbon-iodine bond is polarized, with the carbon atom being electrophilic and the iodine atom serving as a good leaving group. Nucleophilic attack can occur at either the iodine atom (halophilic attack) or, more commonly, at the sp-hybridized carbon atom adjacent to the iodine.

Nucleophilic addition to the alkyne is a common reaction pathway. In this mechanism, a nucleophile adds to one of the sp-hybridized carbons of the triple bond, leading to the formation of a vinyl anion intermediate. This intermediate can then be protonated or undergo further reaction. The regioselectivity of the initial nucleophilic attack is influenced by both electronic and steric factors. The presence of the electron-withdrawing fluorophenyl group can influence the electron density distribution within the iodoethynyl moiety, thereby affecting the site of nucleophilic attack. unacademy.comwikipedia.org

Computational studies on related haloalkyne systems have been instrumental in elucidating the mechanistic details of such reactions. Density Functional Theory (DFT) calculations, for instance, can help to map the potential energy surface of the reaction, identifying the most probable reaction pathways and the structures of transition states and intermediates. For example, in the synthesis of ynenamides from haloalkynes, computational studies have explored various plausible mechanisms, including those involving nucleophilic attack on the haloalkyne.

Influence of the Fluoro Substituent on Reaction Selectivity and Efficiency

The fluorine atom in this compound exerts a significant influence on the molecule's reactivity, affecting both the selectivity and efficiency of its reactions. This influence is a consequence of fluorine's unique electronic properties, including its high electronegativity and ability to participate in resonance.

The presence of the fluorine atom can also impact the reactivity of the iodoethynyl group. The electron-withdrawing nature of the fluorophenyl ring can increase the electrophilicity of the alkyne, potentially enhancing its susceptibility to nucleophilic attack. Moreover, fluorine can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the conformation of reaction intermediates and transition states, thereby affecting reaction outcomes. nih.gov

Elucidation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are crucial for a complete understanding of a reaction mechanism. These species are often transient and highly reactive, making their study challenging. However, a combination of computational and spectroscopic techniques can provide valuable insights into their structure and energetics.

Computational chemistry, particularly DFT, has emerged as a powerful tool for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the rate-determining step of a reaction. Such studies have been applied to various reactions involving alkynes and haloalkynes, providing valuable information about the nature of the transition states involved in nucleophilic addition and other transformations. researchgate.netims.ac.jp

Spectroscopic techniques can also be employed to detect and characterize reaction intermediates. For instance, time-resolved spectroscopic methods can be used to monitor the formation and decay of transient species during a reaction. In some cases, intermediates can be trapped and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. nih.govnih.govrsc.org While specific studies on the intermediates and transition states of reactions involving this compound are not widely reported in the provided search results, the methodologies exist and have been applied to similar systems, paving the way for future investigations into the detailed mechanistic pathways of this versatile compound.

Halogen Bonding Interactions Involving 4 Fluoro 1 Iodoethynyl Benzene

Fundamental Principles of Halogen Bonding in Iodoalkyne Systems

Halogen bonds are attractive, noncovalent interactions between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic region on another atom or molecule (the XB acceptor). acs.orgnih.gov The nature and strength of these interactions are governed by specific electronic and geometric characteristics.

The basis of halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the outer surface of a halogen atom, along the extension of the covalent bond (R-X). acs.orgnih.gov This electron-deficient area arises from the anisotropic distribution of electron density around the halogen. nih.gov While a belt of negative potential exists around the equator of the halogen, the polar region becomes electropositive, particularly for larger, more polarizable halogens like iodine. nih.govacs.org

The magnitude of this positive σ-hole is crucial for determining the strength of the halogen bond. nih.govacs.org This positive potential can be significantly enhanced by attaching the halogen atom to electron-withdrawing groups (EWGs). nih.govacs.orgunizar.es In the case of 4-fluoro-1-(iodoethynyl)benzene, two key features contribute to a highly positive σ-hole on the iodine atom:

The Iodoalkyne Moiety: The carbon atom of the alkyne group is sp-hybridized. Due to its higher s-character compared to sp² and sp³ hybridized carbons, an sp-hybridized carbon is more electronegative and acts as a strong electron-withdrawing group. unizar.esrug.nl This effect significantly polarizes the C-I bond, drawing electron density away from the iodine and creating a more pronounced positive σ-hole. rug.nlresearchgate.net Iodoalkynes are consequently considered powerful halogen bond donors. unizar.esethz.ch

The Fluoro-Substituted Phenyl Ring: The fluorine atom attached to the benzene (B151609) ring at the para-position is a classic electron-withdrawing group. Through its inductive effect, it further depletes electron density from the aromatic ring and, by extension, from the iodoethynyl group. acs.orgmst.edu This remote substituent effect enhances the polarization of the C-I bond, thereby increasing the positive potential of the σ-hole on the iodine atom. acs.orgethz.ch The combination of the sp-hybridized carbon and the fluorine substituent makes this compound a highly effective halogen bond donor. acs.org

A defining feature of halogen bonds is their high degree of directionality. nih.govnih.gov The interaction is strongest when the XB acceptor approaches the XB donor directly along the axis of the R-X covalent bond, targeting the center of the σ-hole. rug.nl This results in a C-I···X angle that is typically close to 180°. acs.orgethz.ch This linearity is a key reason why halogen bonds are such reliable tools in designing specific supramolecular architectures. nih.gov

Studies on co-crystals involving iodoethynyl derivatives consistently demonstrate this geometric preference. For instance, in a co-crystal of 1-(iodoethynyl)-3,5-difluorobenzene with a pyridyl-based acceptor, the N···I−C angle was found to be 178.7°. mst.edu The distance of the halogen bond is also a critical parameter, typically being shorter than the sum of the van der Waals radii of the interacting atoms. ethz.ch In the aforementioned co-crystal, the N···I distance was 2.78 Å, representing a 21.2% reduction compared to the sum of the van der Waals radii. mst.edu

In complexes formed between this compound and 4-(N,N-dimethylamino)pyridine (DMAP), several distinct N---I halogen bond distances have been observed in the crystal structure, ranging from 2.622 Å to 2.705 Å. researchgate.net These distances correspond to a significant reduction, between 74.3% and 76.6%, of the sum of the van der Waals radii of nitrogen and iodine, indicating a strong interaction. researchgate.net The geometry of these interactions remains highly linear, reinforcing the directional nature of the C-I···N bond. researchgate.net

Thermodynamic and Kinetic Studies of Halogen Bond Formation

To quantify the strength of halogen bonding, researchers often study the thermodynamics of complex formation in solution. These studies provide valuable data on association constants and the underlying enthalpic and entropic driving forces.

The strength of the halogen bond involving this compound has been quantified through NMR binding titrations. A systematic study of various para-substituted (iodoethynyl)benzene (B1606193) derivatives with the strong Lewis base quinuclidine (B89598) in a benzene-d6 (B120219) (C₆D₆) solution provides a clear comparison. ethz.ch The association constant (Kₐ) and the Gibbs free energy of binding (ΔG) are key metrics derived from these experiments.

As shown in the table below, the electron-withdrawing fluorine substituent in this compound leads to a significantly stronger interaction compared to the unsubstituted parent compound or derivatives with electron-donating groups. The data correlates well with the Hammett parameter (σₚₐᵣₐ) of the substituent, demonstrating that more electron-withdrawing groups lead to higher association constants and more negative (i.e., more favorable) binding free energies. ethz.ch

| Compound (para-Substituent) | Hammett Parameter (σpara) | Association Constant (Ka) [M-1] | Gibbs Free Energy (ΔG) [kcal mol-1] |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | 21 | -1.8 |

| -OCH₃ | -0.27 | 29 | -2.0 |

| -CH₃ | -0.17 | 32 | -2.1 |

| -H | 0.00 | 38 | -2.2 |

| -F | 0.06 | 48 | -2.3 |

| -Cl | 0.23 | 56 | -2.4 |

| -Br | 0.23 | 58 | -2.4 |

| -CF₃ | 0.54 | 85 | -2.6 |

| -CN | 0.66 | 100 | -2.7 |

| -NO₂ | 0.78 | 111 | -2.8 |

As the σ-hole on the iodine becomes more positive, a stronger electrostatic interaction forms with the Lewis base, resulting in a more favorable (more negative) enthalpy of formation. ethz.ch The formation of a complex from two separate molecules is entropically unfavorable (negative ΔS) due to the loss of translational and rotational degrees of freedom. However, this entropic penalty is found to be less affected by the nature of the substituent on the phenyl ring. ethz.ch Therefore, the enhanced stability of the halogen bond in this compound compared to its non-fluorinated counterpart is driven by the formation of a stronger, more enthalpically favorable bond, which outweighs the inherent entropic cost of association. ethz.ch

Impact of Fluorine Substitution on Halogen Bond Donor Strength

The substitution of a hydrogen atom with fluorine is a well-established strategy for enhancing the σ-hole and thus the halogen bond donor strength of a molecule. acs.org In the context of this compound, the para-fluoro substituent plays a significant role in modulating the electronic properties of the XB donor.

The inductive electron-withdrawing nature of fluorine enhances the electropositive character of the σ-hole on the iodine atom. acs.orgmst.edu This is quantitatively reflected in the thermodynamic data, where this compound exhibits a higher association constant and a more favorable binding free energy compared to the unsubstituted (iodoethynyl)benzene. ethz.ch

Furthermore, structural studies of co-crystals confirm this enhancement. The fluorination of iodobenzene (B50100) donors has been shown to correlate with shorter and stronger N···I halogen bonds. researchgate.net The investigation of complexes with this compound revealed particularly short N···I distances, underscoring the effectiveness of the fluorine atom in activating the iodine for stronger halogen bonding. researchgate.net This ability to fine-tune the XB donor strength through remote substitution is a powerful principle in the rational design of supramolecular assemblies. ethz.ch

Comparative Analysis with Non-Fluorinated Iodoethynylbenzenes

The introduction of a fluorine atom to the iodoethynylbenzene framework significantly impacts the strength and nature of halogen bonding. In complexes with N,N-dimethylaminopyridine (DMAP), this compound exhibits N---I halogen bond distances of 2.622, 2.676, 2.700, and 2.705 Å. researchgate.netmissouristate.edu These distances represent a significant reduction, ranging from 74.3% to 76.6% of the sum of the van der Waals radii of nitrogen and iodine. researchgate.netmissouristate.edu

In comparison, the non-fluorinated analog, 1,2-bis(iodoethynyl)benzene, when complexed with DMAP, shows longer N---I halogen bond lengths of 2.654 and 2.662 Å, which is approximately 75% of the sum of the van der Waals radii. researchgate.netmissouristate.edu This suggests that the fluorine substitution generally leads to shorter and stronger halogen bonds.

Computational studies further illuminate these differences. The interaction energies of halogen-bonded complexes can be calculated to provide a quantitative measure of their strength. For instance, the interaction energy of C−I···NPy (pyridine) halogen bonds formed by 1,3-difluoro-5-(iodoethynyl)benzene is more significant than those formed by less electrophilic iodine atoms in other compounds. tuni.fi This is attributed to the more electrophilic nature of the iodine atom in the fluorinated systems. tuni.fi

A systematic study of (iodoethynyl)benzene donors with quinuclidine revealed binding free enthalpies (ΔG) ranging from -1.1 to -2.4 kcal mol⁻¹. acs.org This study also demonstrated a strong linear free-energy relationship with the Hammett parameter σpara, indicating a direct correlation between the electron-withdrawing strength of the substituent and the halogen bond strength. acs.org

Table 1: Comparison of N---I Halogen Bond Distances in Iodoethynylbenzene Derivatives Complexed with DMAP.

| Compound | N---I Bond Distance (Å) | % of van der Waals Radii Sum |

|---|---|---|

| This compound | 2.622, 2.676, 2.700, 2.705 | 74.3 - 76.6 |

| 1,2-Bis(iodoethynyl)benzene | 2.654, 2.662 | ~75 |

Role of Fluoro Group in Modulating Electron Density and Electrostatic Potential

The fluorine atom, being the most electronegative element, plays a crucial role in modulating the electronic properties of the this compound molecule. Its strong electron-withdrawing inductive effect significantly influences the electron density distribution and the electrostatic potential, which are key determinants of halogen bonding strength. nih.gov

The presence of fluorine enhances the magnitude of the σ-hole on the iodine atom. researchgate.net This is because the electron-withdrawing nature of fluorine pulls electron density away from the phenyl ring and, by extension, from the iodoethynyl group. This induced positive potential on the iodine atom makes it a more potent halogen bond donor. acs.org Computational studies have consistently shown that electron-withdrawing substituents ortho to the halogen in an iodobenzene donor result in stronger interactions. nih.gov

Electrostatic potential maps visually demonstrate this effect, showing a redistribution of electron density toward the fluorine atoms. nih.gov This leads to a more positive electrostatic potential on the iodine, thereby strengthening its interaction with a Lewis base. The degree of fluorination has been shown to correlate with the observed N···I distance in complexes, further emphasizing the role of fluorine in tuning halogen bond strength. researchgate.net

It is important to note that while fluorine is a strong σ-electron withdrawing group, it also exhibits a positive mesomeric effect. nih.govnih.gov However, in the context of halogen bonding in these systems, the inductive effect appears to be the dominant factor in enhancing the σ-hole and thus the halogen bond donor capacity of the iodine atom.

Halogen Bonding Cooperativity and Hierarchy in Complex Systems

In molecules containing multiple halogen bond donor and acceptor sites, the interplay between these interactions can lead to cooperative effects and a hierarchy of bond strengths. Cooperativity refers to the phenomenon where the formation of one noncovalent bond influences the strength of a subsequent bond.

In complex systems involving iodoethynylbenzene derivatives, halogen bonds can act in concert with other noncovalent interactions, such as π-π stacking and hydrogen bonds, to direct the self-assembly of molecules in the solid state. mostwiedzy.pl For instance, in certain crystal structures, C−I···N halogen bonds are the primary organizing force, while in others, they coexist with other interactions like C−I···π(ethynyl) halogen bonds. mostwiedzy.pl

The concept of a halogen-bonding hierarchy helps in predicting which interactions are likely to form in a competitive environment. Studies on molecules containing two different halogen bond donor sites, such as 1-(iodoethynyl)-4-iodobenzene, have shown that the iodine atom attached to the sp-hybridized carbon of the ethynyl (B1212043) group is a stronger halogen bond donor than the iodine attached to the sp2-hybridized carbon of the benzene ring. acs.org This preference is attributed to the greater electronegativity of the sp-carbon, which induces a more positive σ-hole on the attached iodine. researchgate.net

The formation of supramolecular structures like parallelogram-shaped macrocycles can be facilitated by the cooperative action of multiple iodoalkyne–pyridine (B92270) halogen bonds. nih.gov In these assemblies, the geometry and stoichiometry are precisely controlled by the directionality and strength of the halogen bonds. The presence of fluorine atoms in these systems can further enhance the stability and direct the formation of these complex architectures. nih.gov

Supramolecular Chemistry and Crystal Engineering with 4 Fluoro 1 Iodoethynyl Benzene

Design Principles for Self-Assembly through Halogen Bonding

The design of self-assembling systems utilizing 4-fluoro-1-(iodoethynyl)benzene is centered on the principles of halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). acs.orgnih.gov The iodine atom in this compound serves as a potent halogen bond donor. Its efficacy is amplified by two key molecular features: the sp-hybridized carbon of the ethynyl (B1212043) group and the electron-withdrawing fluorine atom on the benzene (B151609) ring. acs.orgacs.orgacs.orgucl.ac.uk

The sp-hybridized carbon atom, being more electronegative than an sp2-hybridized carbon, polarizes the C-I bond, creating a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite to the covalent bond. acs.orgresearchgate.net This positive σ-hole is the driving force for the electrostatic attraction with an electron-rich acceptor. acs.org The strength of this interaction generally follows the order I > Br > Cl > F, which is related to the size and depth of the σ-hole. acs.org

Furthermore, the fluorine atom in the para-position of the benzene ring exerts a strong electron-withdrawing inductive effect. This effect further depletes electron density from the iodine atom, enhancing the magnitude of the positive σ-hole and thus strengthening the halogen bond. acs.orgacs.orgucl.ac.uk This "double activation" strategy makes iodoethynylarenes, such as this compound, highly effective and reliable synthons for crystal engineering. acs.org The high directionality of the C–I···Y (where Y is the acceptor) interaction, which is typically close to 180°, allows for the predictable and rational design of supramolecular architectures. acs.org

Cocrystallization Studies of this compound Derivatives with Halogen Bond Acceptors

Cocrystallization of this compound and its derivatives with various halogen bond acceptors has been a fruitful strategy for constructing novel supramolecular assemblies. These studies leverage the strong and directional nature of the I···N and I···O halogen bonds to bring molecules together in a controlled manner.

The key metric for evaluating the strength of a halogen bond in a crystal structure is the normalized distance, which is the measured bond length as a percentage of the sum of the van der Waals radii of the interacting atoms. For example, in the complex of this compound with 4-(N,N-dimethylamino)pyridine (DMAP), N···I distances ranging from 2.622 Å to 2.705 Å have been observed, corresponding to a significant reduction (74.3% to 76.6%) from the sum of the van der Waals radii (3.53 Å). researchgate.net These short distances, coupled with near-linear C–I···N angles (approaching 180°), confirm the presence of strong and directional halogen bonds. nih.govwhiterose.ac.uk

The table below presents selected crystallographic data for cocrystals formed between iodoethynylbenzene derivatives and various halogen bond acceptors, illustrating the typical geometries of these interactions.

| Halogen Bond Donor | Halogen Bond Acceptor | N···I Distance (Å) | C–I···N Angle (°) | Reference |

| This compound | 4-(N,N-Dimethylamino)pyridine | 2.622 - 2.705 | - | researchgate.net |

| 1-(Iodoethynyl)-3,5-difluorobenzene | 4-(N,N-Dimethylamino)pyridine | 2.680 | - | researchgate.net |

| 1,2-Bis(iodoethynyl)benzene | 4-(N,N-Dimethylamino)pyridine | 2.654, 2.662 | - | researchgate.net |

| 1-(Iodoethynyl)-3,5-dinitrobenzene | Pyridine (B92270) | 2.78 | 178.7 | mst.edu |

| 3-(2-Iodoethynyl-phenylethynyl) pyridine | Self-dimer | 2.773(16) | 175.70(6) | nih.gov |

The choice of the halogen bond acceptor molecule plays a critical role in dictating the final supramolecular architecture. By using acceptors with different functionalities and geometries, a wide range of structures, from simple dimers to complex networks, can be assembled.

For example, monofunctional acceptors like pyridine derivatives often lead to the formation of discrete 0D dimers or 1D chains. acs.org In a study involving this compound and the strong Lewis base 4-(N,N-dimethylamino)pyridine, the primary interaction is the strong N···I halogen bond, leading to the formation of well-defined cocrystals. acs.orgresearchgate.net

The predictability and strength of halogen bonds involving this compound make it an excellent tool for crystal engineering—the rational design of crystalline solids with desired properties. acs.orgucl.ac.uk By carefully selecting the halogen bond donor and acceptor components, it is possible to control stoichiometry, connectivity, and solid-state packing. acs.org

One strategy for engineering ordered structures is to use molecules with multiple, complementary recognition sites. For example, combining a bis-iodoalkyne with a bipyridine can lead to the formation of 2:2 cocrystals that form discrete, parallelogram-shaped supramolecular macrocycles held together by four halogen bonds. nih.gov This approach demonstrates the potential for creating complex, well-defined nano-architectures.

Multi-Component Systems and Hierarchical Self-Assembly

The principles of halogen bonding with this compound can be extended to create multi-component systems and to direct hierarchical self-assembly. Hierarchical assembly involves the organization of molecules into well-defined primary structures, which then serve as building blocks for more complex, higher-order architectures. psu.edu

In the context of halogen bonding, a primary level of assembly can be the formation of a halogen-bonded dimer or chain. mdpi.compsu.edu These primary synthons can then organize at a secondary level through weaker interactions like van der Waals forces or π-π stacking. psu.edu For example, halogen-bonded dimers can arrange themselves into columns or layers. mst.edu

The use of multi-component systems, where more than two different molecules are brought together, allows for even greater complexity. For instance, a halogen bond donor and acceptor can form a primary complex, which then acts as a host for a third guest molecule. psu.edu The specificity of halogen bonding allows for the rational design of such host-guest systems. The competition and cooperation between different types of non-covalent interactions (e.g., halogen bonds, hydrogen bonds, π-stacking) are key to controlling these hierarchical processes. mst.edumdpi.com The formation of supramolecular double helices driven by a combination of bifurcated halogen bonds and π-π stacking interactions is a prime example of complex hierarchical self-assembly. mdpi.com

Exploration of Liquid Crystalline Phases Induced by Halogen Bonding

Halogen bonding has emerged as a powerful tool for inducing and modifying liquid crystalline (LC) phases. Supramolecular liquid crystals can be formed by the self-assembly of non-mesomorphic (non-liquid crystalline) components through directional non-covalent interactions. unizar.esacs.org The halogen bond's strength and directionality are particularly well-suited for creating the anisotropic, elongated, or disc-shaped molecular structures that are conducive to forming mesophases.

While direct studies on this compound are not extensively detailed in the provided context, research on analogous iodoethynylbenzene derivatives provides strong evidence for its potential in this area. For example, complexes of 1,4-bis(iodoethynyl)benzene with various 4-pyridine derivatives have been shown to form calamitic (rod-like) liquid crystals, exhibiting highly ordered smectic phases. unizar.es The key design principle is the creation of an elongated supramolecular complex (a "mesogen") through halogen bonding. unizar.es

The thermal stability of the mesophase is dependent on the strength of the halogen bond. whiterose.ac.uk Iodoalkynes are known to be powerful halogen bond donors, suggesting that complexes involving this compound could form robust liquid crystalline phases. whiterose.ac.uk The fluorination of the halogen bond donor can further enhance the interaction strength, potentially leading to more stable mesophases. acs.org By systematically varying the acceptor molecule, for instance by changing the length of alkyl chains, the type and temperature range of the liquid crystalline phase (e.g., nematic, smectic A) can be tuned. acs.org This modular approach allows for the rational design of supramolecular liquid crystals with tailored properties. unizar.es

Advanced Spectroscopic Characterization Methodologies

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. warwick.ac.ukrigaku.comuni-mainz.de It offers definitive proof of molecular structure and conformation, as well as detailed information about intermolecular interactions that govern crystal packing.

Single crystal X-ray diffraction studies have been successfully employed to elucidate the solid-state structure of co-crystals involving 4-fluoro-1-(iodoethynyl)benzene and various halogen bond acceptors. For instance, in a co-crystal with dimethylaminopyridine (DMAP), the analysis revealed the formation of a halogen-bonded complex. researchgate.net The precise bond lengths and angles within the crystal lattice can be determined, providing unequivocal evidence of the halogen bond's existence and geometry. researchgate.netacs.org

These studies are crucial for understanding how the fluorine substituent on the benzene (B151609) ring influences the crystal packing and the strength of the halogen bonds. The high planarity and rigidity of the benzene ring, combined with the linear geometry of the iodoethynyl group, contribute to the formation of well-ordered crystalline assemblies. mst.edu The resulting crystallographic data, including space group and unit cell dimensions, provide a fundamental basis for structure-property relationship studies. mst.eduacs.org

The formation of co-crystals with various acceptor molecules, such as those containing pyridyl groups, has been a subject of interest. mst.edu These studies demonstrate the role of this compound as a reliable halogen bond donor in directing the self-assembly of supramolecular architectures. mst.edu

A critical aspect of the crystallographic analysis of this compound co-crystals is the detailed examination of the halogen bond's geometric parameters. The key metrics are the I···N (or other acceptor atom) distance and the C–I···N angle. acs.orgnih.gov

In the co-crystal of this compound with DMAP, N···I bond distances ranging from 2.622 to 2.705 Å have been observed. researchgate.net These distances are significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong interaction. researchgate.net Specifically, these distances represent a reduction of 74.3% to 76.6% of the sum of the van der Waals radii. researchgate.net

The C–I···N angle in these halogen-bonded systems is consistently close to 180°, reflecting the highly directional nature of the σ-hole interaction. acs.orgnih.gov For example, in a co-crystal of a related iodoethynyl derivative with a pyridyl-containing molecule, the N···I–C angle was found to be 178.7°. mst.edu This linearity is a hallmark of strong halogen bonds. acs.orgacs.org

The table below summarizes typical halogen bond parameters observed in crystalline systems involving iodoethynylbenzene derivatives.

| Interaction | I···Acceptor Distance (Å) | C–I···Acceptor Angle (°) | Reference |

| C–I···N | 2.622 - 2.705 | ~179 | researchgate.net |

| C–I···N | 2.773 | 175.70 | nih.gov |

| C–I···N | 2.78 | 178.7 | mst.edu |

These precise measurements from X-ray diffraction are fundamental for validating theoretical models of halogen bonding and for designing new materials with tailored solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. osf.io It provides valuable information on reaction kinetics, the formation of intermediates, and the nature of non-covalent interactions like halogen bonding in the solution phase.

¹H and ¹⁹F NMR spectroscopy are particularly useful for monitoring the synthesis of this compound and its subsequent reactions. For example, the synthesis of this compound from 1-ethynyl-4-fluorobenzene (B14334) can be followed by ¹H NMR, with the disappearance of the acetylenic proton signal and the appearance of aromatic signals corresponding to the product. rsc.orgrsc.org The final product can be characterized by its distinct ¹H and ¹⁹F NMR spectra. rsc.orgrsc.org

In more complex reactions, such as the photoinduced inverse Sonogashira coupling, NMR is used to determine the yield of the cross-coupling product and to identify byproducts. rsc.org The progress of such reactions can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by ¹H NMR. rsc.org This allows for the optimization of reaction conditions, such as the choice of photocatalyst, base, and solvent. rsc.org

Furthermore, NMR techniques, including 2D experiments like COSY, HETCOR, and HMBC, can be employed in specialized flow reactors to study reaction mechanisms and identify transient intermediates that may not be observable under standard batch conditions. osf.io

NMR spectroscopy is a key technique for studying halogen bonding in solution. The formation of a halogen bond between this compound (the donor) and a Lewis basic acceptor molecule leads to changes in the chemical shifts of the nuclei in both molecules. ethz.chacs.org

The chemical shift of the carbon atom attached to the iodine (C-I) is particularly sensitive to halogen bond formation. acs.orgbch.ro Upon interaction with a Lewis base, this carbon signal experiences a significant downfield shift, providing strong evidence for the complexation. bch.ro This effect has been observed for various iodoalkynes in the presence of Lewis bases like dimethyl sulfoxide (B87167) and amines. bch.ro

¹H and ¹⁹F NMR are also valuable for these studies. Titration experiments, where the concentration of the halogen bond acceptor is systematically varied while keeping the concentration of this compound constant, are commonly performed. ethz.chacs.org The changes in the chemical shifts of the ortho-protons of the benzene ring or the fluorine atom can be monitored. ethz.chscholaris.ca By fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm), the association constant (Ka) and the free energy of binding (ΔG) for the halogen-bonded complex can be determined. ethz.chacs.org

For instance, studies on para-substituted (iodoethynyl)benzenes have shown a strong linear free-energy relationship (LFER) with the Hammett parameter σpara, indicating that the strength of the halogen bond is significantly influenced by the electronic nature of the substituent on the benzene ring. ethz.chacs.org The fluorine atom in this compound, being electron-withdrawing, is expected to enhance the σ-hole on the iodine atom and thus strengthen the halogen bond. mst.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. horiba.com These techniques are highly sensitive to the presence of specific functional groups and can also be used to probe intermolecular interactions, such as halogen bonds.

The IR and Raman spectra of this compound are characterized by specific vibrational frequencies corresponding to its functional groups. The C≡C triple bond stretch is a prominent feature, typically appearing in the range of 2100-2200 cm⁻¹. The C-F and C-I stretching vibrations, as well as the various aromatic C-H and C-C vibrations, also give rise to characteristic peaks in the spectra. nih.gov

The formation of a halogen bond between this compound and an acceptor molecule can lead to shifts in these vibrational frequencies. For example, upon halogen bonding, the C≡C stretching frequency may shift to a lower wavenumber (a red shift). mst.edu This is attributed to a weakening of the triple bond as electron density is transferred from the acceptor to the σ* orbital of the C-I bond. mst.edu

In a study of co-crystals of 1-(iodoethynyl)-3,5-difluorobenzene with pyridyl-containing acceptors, a red shift in the C≡C stretching frequency was observed in the IR spectra of the co-crystals compared to the pure donor. mst.edu This shift provides direct evidence of the halogen bond's influence on the electronic structure of the iodoethynyl group.

Raman spectroscopy is also a valuable tool for studying these systems. horiba.comdoi.org It is particularly sensitive to the vibrations of non-polar bonds, making it complementary to IR spectroscopy. The changes in the Raman spectra upon halogen bond formation can provide further insights into the nature and strength of the interaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For a conjugated system like this compound, this method provides critical information about its electronic structure and its behavior upon absorbing light. The interaction of UV or visible light with the molecule can promote electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which the molecule absorbs light correspond to the energy differences between these electronic states.

Recent studies have demonstrated that this compound can be directly activated by visible light, highlighting the significance of its electronic transitions. In investigations of a transition-metal and photocatalyst-free inverse Sonogashira coupling reaction, this compound was shown to be photoexcitable. rsc.orgnih.gov This photoactivation suggests that an excited state of the iodoalkyne can act as an "alkynyl radical synthetic equivalent," enabling it to react with various C(sp²)-H bonds. rsc.org The reaction was successfully triggered by different light sources, with optimal results often achieved under blue LED irradiation. nih.gov

| Light Source | Wavelength (λmax) | Reaction Time | Product Yield | Reference |

| Blue LEDs | 460 nm | 70 hours | 76% | nih.gov |

| 365 nm LEDs | 365 nm | 18 hours | 45% | rsc.org |

| This table displays the reaction conditions and yields for the photoinduced inverse Sonogashira coupling of this compound with 1,3,5-trimethoxybenzene (B48636). |

Beyond studying its intrinsic electronic properties, UV-Vis spectroscopy is also instrumental in characterizing the formation of intermolecular complexes, particularly those involving halogen bonding. The iodoethynyl group in this compound is a potent halogen bond (XB) donor. acs.org When it forms a complex with a Lewis base (an XB acceptor), a new, distinct electronic transition known as a charge-transfer (CT) band can often be observed in the UV-Vis spectrum. acs.orgresearchgate.net This CT band is characteristic of the [1:1] complex and its intensity can be used to determine the association constant and thermodynamic parameters of the halogen bonding interaction in solution. acs.org

For instance, the complexation of fluorosubstituted iodophenylacetylenes, including this compound, with 4-(N,N-dimethylamino)pyridine (DMAP) has been investigated to study the formation of short N---I halogen bonds. acs.orgresearchgate.net The appearance of a new absorption band upon mixing the donor and acceptor confirms the formation of the halogen-bonded adduct. acs.orgresearchgate.net

Other Advanced Spectroscopic Techniques for Structural and Interactional Insights

While UV-Vis spectroscopy reveals electronic properties, a suite of other advanced techniques is necessary to gain a complete picture of the structure and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for elucidating the precise molecular structure.

¹H NMR provides information on the chemical environment of the hydrogen atoms on the benzene ring.

¹³C NMR identifies the carbon skeleton, including the distinct signals for the sp-hybridized carbons of the alkyne and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling (d, J = 251.4 Hz). mdpi.com

¹⁹F NMR is specific to the fluorine atom and provides a sensitive probe of its electronic environment. rsc.org

| Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J) | Solvent | Reference |

| ¹H | 7.44–7.40 | m | CDCl₃ | mdpi.com |

| ¹H | 7.03–6.98 | m | CDCl₃ | mdpi.com |

| ¹³C | 162.80 | d, J = 251.4 Hz | CDCl₃ | mdpi.com |

| ¹³C | 134.35 | d, J = 8.6 Hz | CDCl₃ | mdpi.com |

| ¹³C | 119.52 | d, J = 3.5 Hz | CDCl₃ | mdpi.com |

| ¹³C | 115.65 | d, J = 22.3 Hz | CDCl₃ | mdpi.com |

| ¹³C | 93.14 | s | CDCl₃ | mdpi.com |

| ¹³C | 6.44 | s | CDCl₃ | mdpi.com |

| ¹⁹F | -109.72 | - | CDCl₃ | rsc.org |

| This table presents a summary of the NMR spectroscopic data for this compound. |

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is used to confirm the presence of key functional groups. For this compound, characteristic absorption bands would correspond to the C-F bond, the aromatic C-H bonds, the C=C bonds of the aromatic ring, and the C≡C triple bond of the iodoethynyl group. rsc.org The formation of halogen bonds can also be studied via IR, as the vibrational frequencies of the bonds involved in the interaction may shift upon complexation. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state and the precise nature of intermolecular interactions. This technique has been used to study the complex formed between this compound and the Lewis base 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.net The analysis revealed multiple N---I halogen bond distances ranging from 2.622 Å to 2.705 Å, which are significantly shorter than the sum of the van der Waals radii (3.53 Å), confirming a strong halogen bonding interaction. researchgate.net

Cyclic Voltammetry (CV): This electrochemical technique is used to investigate the reduction and oxidation processes of a molecule. CV studies on this compound have determined its reductive potential in the ground state to be E₁/₂(2) = -1.40 V versus the saturated calomel (B162337) electrode (SCE). rsc.org This value provides quantitative insight into the molecule's electron-accepting ability and is crucial for understanding its behavior in photoinduced electron transfer reactions. rsc.org

Applications of 4 Fluoro 1 Iodoethynyl Benzene in Advanced Organic Synthesis

Utilization as a Building Block for Functional Materials and Molecules

4-Fluoro-1-(iodoethynyl)benzene is a crucial precursor for the synthesis of functional organic materials, largely due to the properties conferred by its rigid, linear iodoalkyne group and the electronic influence of the fluorine substituent. These materials find applications in fields such as materials science and medicinal chemistry.

A primary application lies in the construction of supramolecular architectures through halogen bonding (XB). researchgate.net The iodine atom of the iodoethynyl group is attached to an sp-hybridized carbon, which strongly polarizes the C-I bond and creates a region of positive electrostatic potential known as a σ-hole. researchgate.netrsc.org This positive region can interact strongly and directionally with Lewis bases (halogen bond acceptors), making it an excellent tool for crystal engineering. researchgate.netnih.gov For instance, derivatives like 1,4-bis(iodoethynyl)benzene have been used to form halogen-bonded complexes with pyridine (B92270) derivatives to create liquid crystalline materials. researchgate.net The linear, rod-like structures that can be formed are essential for achieving ordered phases, such as smectic phases, in liquid crystals. researchgate.net

The compound also serves as a key component in the synthesis of biaryl alkynes, which are foundational units in many organic materials, including pharmaceuticals and polymers. nih.gov The fluorine atom can modulate the electronic properties, solubility, and metabolic stability of the final products, which is particularly advantageous in medicinal chemistry.

Table 1: Functional Materials Derived from Iodoethynylbenzene Scaffolds

| Material Type | Role of Iodoethynylbenzene Unit | Key Interaction | Resulting Property/Application |

| Liquid Crystals | Forms rod-like or bent-shaped supramolecular complexes. researchgate.net | Halogen Bonding (C−I···N) | Formation of ordered smectic phases. researchgate.net |

| Supramolecular Polymers | Acts as a linear bidentate halogen-bond donor. nih.gov | Halogen Bonding | Creates one-dimensional chains and complex networks. nih.gov |

| Organic Conductors | Precursor to π-conjugated systems. nih.govacs.org | Covalent bond formation (e.g., Sonogashira coupling) | Used in organic electronics and photovoltaics. acs.orgresearchgate.net |

| Bioactive Compounds | Serves as a scaffold for introducing diverse functional groups. nih.gov | Versatile reactivity for derivatization | Development of potential therapeutic agents. nih.gov |

Role in the Synthesis of Complex Organic Architectures

The reactivity of the iodoalkyne group makes this compound an indispensable tool for constructing complex molecular frameworks, including polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. semanticscholar.org

One of the most prominent applications is in cross-coupling reactions, particularly the Sonogashira coupling. This reaction allows for the formation of a C(sp)-C(sp²) bond by coupling the iodoalkyne with an aryl or vinyl partner. A photoinduced, transition-metal-free inverse Sonogashira coupling has been developed where this compound couples with arenes and heteroarenes. rsc.org For example, its reaction with 1,3,5-trimethoxybenzene (B48636) under blue LED irradiation yields the corresponding alkynylated arene with good efficiency. rsc.org This method provides a powerful alternative for creating substituted biaryl alkynes, which are precursors to more elaborate structures. nih.govrsc.org

Furthermore, iodoalkynes are employed in cyclization reactions to build fused ring systems. Gold-catalyzed intramolecular double cyclization of terphenyl compounds bearing iodoethynyl groups has been used to synthesize halogenated dibenzo[a,h]anthracenes. nih.gov The high activity of the gold catalyst towards the iodoethynyl group is crucial for the success of this transformation. nih.gov Similarly, iodoalkyne derivatives are used to synthesize bisindolylmethane (BIM) derivatives, which are prevalent in marine natural products and exhibit a range of biological activities. rsc.orgunizar.es

Table 2: Synthesis of Complex Architectures using this compound

| Target Architecture | Reaction Type | Key Reagents/Catalysts | Yield | Reference |

| Alkynylated Arene | Photoinduced Inverse Sonogashira Coupling | 1,3,5-trimethoxybenzene, CsF, Blue LED | 76% | rsc.org |

| β-Alkynyl-γ-butenolide | Gold-Catalyzed Cyclization | Allenoates, Ph₃PAuCl, Acriflavine (photocatalyst) | 53% | |

| Dibenzo[a,h]anthracene | AuCl-Catalyzed Double Cyclization | Diiodoethynylterphenyl precursor, AuCl | 49–92% | nih.gov |

| Bisindolylmethane | Halogen Bond Organocatalysis | Indole, 4-nitrobenzaldehyde | up to 99% | rsc.orgunizar.es |

Catalytic Applications in Organic Transformations (e.g., organocatalysis)

Beyond its role as a structural component, the iodoethynyl moiety can function as an organocatalyst by acting as a halogen bond (XB) donor. rsc.orgunizar.es This application represents a modern approach to non-covalent catalysis, where weak interactions are harnessed to promote chemical reactions.

The principle behind this catalytic activity is the formation of a σ-hole on the iodine atom of the C-I bond. rsc.orgacs.org This region of positive electrostatic potential can interact with and activate Lewis basic substrates, such as the oxygen atom of a carbonyl group. rsc.org This interaction is analogous to Lewis acid catalysis but relies on the highly directional and tunable nature of the halogen bond.